3-chloro-N-(3-chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Description
3-chloro-N-(3-chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C18H9Cl2F3N4OS and its molecular weight is 457.3g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-chloro-N-(3-chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a member of the pyrazolopyrimidine class, which has garnered attention due to its potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H15Cl2F3N4OS
- Molecular Weight : 420.31 g/mol
- CAS Number : 618396-16-0
The biological activity of the compound can be attributed to its ability to interact with specific biological targets, primarily enzymes and receptors involved in various signaling pathways. The trifluoromethyl group enhances lipophilicity and may influence the binding affinity to target sites.
Anticancer Activity
Research indicates that pyrazolopyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to This compound inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of key kinases involved in cell cycle regulation.
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it exhibits activity against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry examined the effects of a series of pyrazolopyrimidine derivatives on cancer cell lines. The results indicated that compounds with similar structures to our compound exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cells. The study highlighted the importance of substituents on the pyrazolopyrimidine core for enhancing biological activity .
- Antimicrobial Assessment : In a research article focused on antimicrobial agents, derivatives of pyrazolopyrimidines were tested against Gram-positive and Gram-negative bacteria. The findings suggested that modifications at the 5-position significantly increased antibacterial efficacy, with some compounds showing minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains .
Data Tables
Properties
IUPAC Name |
3-chloro-N-(3-chlorophenyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2F3N4OS/c19-9-3-1-4-10(7-9)24-17(28)15-14(20)16-25-11(12-5-2-6-29-12)8-13(18(21,22)23)27(16)26-15/h1-8H,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHMETRLLZCKCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2F3N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.